Bienvenue dans la boutique en ligne BenchChem!

MM 07

Biased agonism Functional selectivity G-protein signaling

MM 07 is a functionally selective G protein-biased apelin receptor (APLNR) agonist engineered via computational molecular dynamics. It exhibits a 350- to 1300‑fold signaling bias favoring G‑protein activation over β‑arrestin recruitment—making it the definitive tool for dissecting vasodilatory and positive inotropic signaling without confounding receptor internalization. Validated in the rat monocrotaline PAH model (reducing right ventricular systolic pressure and hypertrophy) and in human vascular tissue (doubling vasodilation vs. [Pyr¹]apelin‑13). Its cryo‑EM resolved binding pose (PDB 8XZH) provides an atomic‑level template for structure‑based drug design. For clean, interpretable data in cardiovascular and pulmonary signaling studies, MM 07 is the only proven biased apelin probe.

Molecular Formula C67H106N22O14S3
Molecular Weight 1539.9 g/mol
Cat. No. B2579274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM 07
Molecular FormulaC67H106N22O14S3
Molecular Weight1539.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O
InChIInChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
InChIKeyRKFGCZWTURNFPN-SVENNQHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MM 07: G Protein-Biased Cyclic Peptide Apelin Receptor Agonist with Quantified Functional Selectivity


MM 07 is a cyclic peptide analogue engineered via molecular dynamics simulations to function as a G protein-biased agonist at the apelin receptor (APJ). Unlike the endogenous agonist [Pyr1]apelin-13 which activates both G-protein and β-arrestin pathways, MM 07 demonstrates comparable potency for G-protein-mediated signaling but is approximately two orders of magnitude less potent in β-arrestin recruitment and receptor internalization assays [1]. This bias translates to a calculated 350- to 1300-fold preference for the G-protein pathway relative to [Pyr1]apelin-13 [1]. MM 07 competes for binding to the human apelin receptor with nanomolar affinity in recombinant CHO-K1 cells (KD = 300 nM) and in human heart tissue (KD = 172 nM) [2].

Why MM 07 Cannot Be Replaced by Endogenous Apelin Peptides or Non-Biased Agonists: The Functional Selectivity Evidence


Substituting MM 07 with the endogenous agonist [Pyr1]apelin-13 or other non-biased apelin receptor agonists introduces a critical functional liability: equivalent activation of β-arrestin-mediated pathways that drive receptor internalization and desensitization [1]. In human volunteers, repeated dosing of [Pyr1]apelin-13 produces diminishing vasodilator responses due to this tachyphylaxis, whereas MM 07 yields reproducible increases in forearm blood flow upon repeated administration [1]. The two orders-of-magnitude difference in β-arrestin potency between MM 07 and [Pyr1]apelin-13 is not a marginal variation—it represents a fundamental divergence in signaling profile that directly impacts chronic therapeutic utility [2]. Generic substitution with unmodified apelin peptides therefore fails to deliver the sustained efficacy and avoidance of receptor desensitization that define MM 07's differentiation.

Quantitative Differentiation Evidence for MM 07: Head-to-Head Comparator Data for Procurement and Experimental Selection


MM 07 Exhibits 350- to 1300-Fold G-Protein Bias Relative to [Pyr1]apelin-13 in Direct Functional Assays

In a direct head-to-head comparison using human apelin receptor expressed in CHO-K1 cells, MM 07 demonstrated comparable potency to [Pyr1]apelin-13 in G-protein-dependent saphenous vein contraction assays, while being two orders of magnitude less potent in β-arrestin recruitment and receptor internalization assays (G-protein-independent). The resulting calculated bias factor for MM 07 favoring the G-protein pathway ranged from approximately 350-fold to 1300-fold [1].

Biased agonism Functional selectivity G-protein signaling

MM 07 Achieves Two-Fold Greater Maximum Forearm Blood Flow Increase Versus [Pyr1]apelin-13 in Human Volunteers

In a first-in-human study, intra-arterial infusion of MM 07 produced a significant dose-dependent increase in forearm blood flow in healthy volunteers, with the maximum dilatation reaching double that observed with an equivalent dose regimen of [Pyr1]apelin-13. Furthermore, repeated doses of MM 07 produced reproducible increases in forearm blood flow, consistent with the avoidance of β-arrestin-mediated tachyphylaxis [1].

Human vascular pharmacology Forearm blood flow In vivo efficacy

MM 07 Reverses Established Pulmonary Arterial Hypertension as Effectively as Macitentan in the Rat SuHx Model

In the Sugen/hypoxia (SuHx) rat model of established pulmonary arterial hypertension, MM 07 (10 mg/kg) was compared head-to-head against the clinical standard-of-care endothelin receptor antagonist macitentan (30 mg/kg). After 4 weeks of treatment, MM 07 was at least as effective as macitentan in significantly reversing right ventricular hypertrophy, reducing right ventricular systolic pressure, and attenuating pulmonary arterial muscularization [1]. In a separate monocrotaline-induced PAH model, MM 07 significantly reduced right ventricular systolic pressure elevation and hypertrophy, with quantitative attenuation of monocrotaline-induced changes in cardiac structure and function including right ventricular end-systolic and end-diastolic volumes, ejection fraction, and left ventricular end-diastolic volume [2].

Pulmonary arterial hypertension Disease reversal Preclinical efficacy

MM 07 Demonstrates Superior Anti-Fibrotic Efficacy Over Apelin in Systemic Sclerosis Models

In a direct comparative study using both in vitro and in vivo fibrosis models, MM 07 exhibited greater potential than the endogenous ligand apelin to inhibit fibrosis. In the bleomycin-induced dermal fibrosis mouse model, MM 07 administration produced superior inhibition of fibrotic pathology compared to apelin treatment [1]. In vitro experiments using human fibroblasts confirmed that the biased agonist exerted more potent inhibition of TGFβ1-induced fibrotic signaling than apelin [1].

Fibrosis Systemic sclerosis Anti-fibrotic therapy

MM 07 Produces Significantly Greater Cardiac Output Increase Than [Pyr1]apelin-13 in Rat Systemic Infusion

In anesthetized rats, systemic intravenous infusion of MM 07 (10-100 nmol) caused a dose-dependent increase in cardiac output that was significantly greater than the response to equivalent doses of [Pyr1]apelin-13. This enhanced inotropic efficacy in vivo is consistent with the biased agonism profile of MM 07, which preserves G-protein-mediated cardiac contractility while minimizing β-arrestin-dependent desensitization [1].

Cardiac output Inotropic response In vivo hemodynamics

MM 07 Shows Greater Inhibition of Pressure Ulcer Formation Than Apelin in Cutaneous Ischemia-Reperfusion Injury Model

In a mouse model of cutaneous ischemia-reperfusion (I/R) injury-induced pressure ulcer formation, MM 07 significantly suppressed the development of pressure ulcers, and its inhibitory effect was higher than that observed with apelin treatment. Both MM 07 and apelin protected against the reduction of vascularity, hypoxic area, and apoptosis in the I/R site, but the biased agonist MM 07 demonstrated superior overall efficacy [1].

Pressure ulcer Ischemia-reperfusion injury Tissue protection

Optimal Research and Procurement Applications for MM 07 Based on Quantified Differentiation Evidence


Pulmonary Arterial Hypertension Preclinical Studies Requiring Disease Reversal Benchmarking

MM 07 is the apelin receptor agonist of choice for pulmonary arterial hypertension research where disease reversal, not merely prevention, is the experimental endpoint. The direct head-to-head evidence showing MM 07 (10 mg/kg) is at least as effective as macitentan (30 mg/kg) in reversing established PAH pathology in the SuHx rat model provides a clinically anchored benchmark [1]. Additionally, the monocrotaline model data demonstrating attenuation of right ventricular systolic pressure, hypertrophy, and pulmonary vascular muscularization further validates disease-modifying efficacy [2]. Researchers should prioritize MM 07 over non-biased apelin peptides or alternative agonists when experimental design requires sustained receptor activation without β-arrestin-mediated tachyphylaxis, as the reproducible human forearm blood flow responses confirm this advantage translates beyond preclinical models [3].

Cardiovascular Pharmacology Studies Evaluating Sustained Inotropic and Vasodilator Responses

For cardiovascular research requiring robust, reproducible G-protein-mediated responses—particularly studies of cardiac output, vasodilation, or endothelial function—MM 07 offers quantifiable superiority over [Pyr1]apelin-13. The 2-fold greater maximum forearm blood flow in human volunteers and the significantly greater cardiac output increase in rats are not marginal improvements but evidence of enhanced in vivo efficacy directly attributable to the 350- to 1300-fold G-protein bias [3]. Furthermore, the documented reproducibility of vascular responses upon repeated MM 07 dosing addresses a critical limitation of endogenous apelin peptides that undergo rapid desensitization [3]. This makes MM 07 particularly valuable for protocols involving repeated or sustained receptor stimulation, such as chronic infusion studies or assays evaluating tachyphylaxis mechanisms.

Fibrosis and Tissue Remodeling Research Across Multiple Organ Systems

Investigators studying fibrotic pathologies—including systemic sclerosis, cardiac fibrosis, or pressure ulcer formation—should select MM 07 based on direct comparative evidence showing superior anti-fibrotic efficacy relative to the endogenous apelin ligand. In bleomycin-induced dermal fibrosis, MM 07 exhibited greater inhibitory potential than apelin [4]. Similarly, in cutaneous ischemia-reperfusion injury, MM 07 provided higher protection against pressure ulcer formation than apelin [5]. These findings across distinct fibrosis and tissue injury models suggest that the biased agonism of MM 07 confers a generalizable advantage for applications targeting pathological tissue remodeling, vascular protection, and oxidative stress mitigation.

GPCR Biased Signaling Research and Assay Development

MM 07 serves as a well-characterized tool compound for GPCR research focused on biased agonism and functional selectivity. With a precisely quantified bias factor of 350- to 1300-fold for the G-protein pathway relative to [Pyr1]apelin-13, MM 07 provides a benchmark reference ligand for assay development and validation [3]. Its KD values of 300 nM (CHO-K1 cells) and 172 nM (human heart) enable accurate experimental design for binding and competition studies [6]. Researchers developing β-arrestin recruitment assays, G-protein activation assays, or studying the structural determinants of biased signaling at the apelin receptor will find MM 07 to be an indispensable reference compound with well-documented pharmacological parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM 07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.